molecular formula C10H11NO B1606037 1-Phenylcyclopropanecarboxamide CAS No. 6120-96-3

1-Phenylcyclopropanecarboxamide

Cat. No. B1606037
CAS RN: 6120-96-3
M. Wt: 161.2 g/mol
InChI Key: GCBXAQLZTBLSGE-UHFFFAOYSA-N
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Description

1-Phenylcyclopropanecarboxamide is an organic compound and a derivative of cyclopropane. It has a linear formula of C10H11NO .


Molecular Structure Analysis

The molecular structure of 1-Phenylcyclopropanecarboxamide is represented by the SMILES string NC(C1(CC1)C2=CC=CC=C2)=O and the InChI string 1S/C10H11NO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) . The molecular weight is 161.2 g/mol.


Physical And Chemical Properties Analysis

1-Phenylcyclopropanecarboxamide has a linear formula of C10H11NO . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the sources I have.

Scientific Research Applications

Cognitive Enhancers

1-Phenylcyclopropanecarboxamide derivatives have been identified as novel, selective Sigma-1 ligands with potential as cognitive enhancers. These compounds exhibit drug-like properties, high solubility, and metabolic stability. For instance, a specific compound in this class demonstrated significant antiamnesic effects in a mouse model of recognition memory, indicating its potential in enhancing cognitive functions (Valade et al., 2011).

Antitumor Activity

There has been substantial research into the antitumor potential of 1-Phenylcyclopropanecarboxamide derivatives. Specific compounds in this class have shown promising activity against breast cancer cell lines, indicating their potential as apoptosis inducers and for their role in inhibiting tumor growth. These findings suggest a significant avenue for future cancer therapies (Abd-Allah & Elshafie, 2018).

Chemical Synthesis

The compound has been a focus in the field of chemical synthesis, especially in creating amino acid derivatives and other complex organic compounds. This application is significant in the development of new materials and drugs, showcasing the versatility of 1-Phenylcyclopropanecarboxamide in synthetic chemistry (Zhou et al., 2011).

Orexin Receptor Antagonists

Research into N-aryl-2-phenylcyclopropanecarboxamide derivatives has led to the development of potent and orally active orexin receptor antagonists. These compounds, through extensive structure-activity relationship (SAR) studies, have shown promise in the treatment of sleep disorders. One such compound demonstrated potent in vitro activity and was effective in animal sleep measurement experiments (Yoshida et al., 2014).

Structural Analysis

The structural analysis of 1-Phenylcyclopropanecarboxamide derivatives, such as the examination of hydrogen bonding patterns, has been an area of focus in crystallography and chemistry. Understanding these molecular structures is crucial for the development of new drugs and materials (Lemmerer & Michael, 2008).

Ethylene Precursor in Plants

1-Phenylcyclopropanecarboxamide and its derivatives have been studied for their role as precursors to ethylene in plants. This research is significant in understanding plant growth and development, with potential applications in agriculture and horticulture (Boller, Herner, & Kende, 2004).

Conformational Preferences

Studies on analogs of 1-Phenylcyclopropanecarboxamide, like 1-amino-2,2-diphenylcyclopropanecarboxylic acid, have been conducted to understand their intrinsic conformational preferences. This research is essential for drug design, particularly in developing compounds with specific biological activities (Casanovas et al., 2006).

Novel Binding Sites for Inhibitors

Research has identified novel binding sites for inhibitors in proteins, using derivatives of 1-Phenylcyclopropanecarboxamide. This discovery opens new avenues for the development of selective and potent inhibitors for various biological targets (He et al., 2015).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 1-Phenylcyclopropanecarboxamide is classified under GHS07. It has hazard statements H315 and H319, indicating that it can cause skin and eye irritation .

properties

IUPAC Name

1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXAQLZTBLSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303328
Record name 1-phenylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclopropanecarboxamide

CAS RN

6120-96-3
Record name 1-Phenylcyclopropanecarboxamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 157875
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6120-96-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157875
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenylcyclopropanecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (0.225 mL, 3.08 mmol) was slowly added to a solution of 1-phenylcyclopropanecarboxylic acid (0.50 g, 3.08 mmol) in toluene (10 mL) and DMF (0.3 mL). The reaction was then heated at reflux for 2 hours, then cooled down to 23° C. and treated (slow addition) with a solution of ammonia (2M in methanol, 10 mL). The reaction was then stirred at 23° C. overnight. The reaction was then diluted with hydrochloric acid (1N) and extracted with ethyl acetate (3×). The combined organic layers were dried over anhydrous magnesium sulfate, filtered and concentrated to give the crude title material (0.474 g, 95%) as a solid which was used as such in the next reaction. 1H NMR (400 MHz, CDCl3) δ: 1.11 (2H, q, J=3.79 Hz), 1.60-1.66 (2H, m), 5.34 (1H, br s), 5.91 (1H, br s), 7.31-7.41 (3H, m), 7.43-7.47 (2H, m). HPLC ret. time (Condition B): 1.225 min.
Quantity
0.225 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
S Shuto, H Takada, D Mochizuki, R Tsujita… - Journal of medicinal …, 1995 - ACS Publications
(±)-(Z)-2-(Aminomethyl)-l-phenylcyclopropane-iV, 2V-diethylcarboxamide (milnacipran, 1), a clinically useful antidepressant, and its derivatives were prepared by an improved method …
Number of citations: 63 pubs.acs.org
K Vervisch, M D'hooghe, KW Törnroos… - Organic & Biomolecular …, 2009 - pubs.rsc.org
… Drying (MgSO 4 ), filtration of the drying agent and evaporation of the solvent afforded 2-{[(N-benzyl-N-(3-methoxybenzyl)amino]methyl}-1-phenylcyclopropanecarboxamide 7e. Isolation …
Number of citations: 27 pubs.rsc.org
S Shuto, S Ono, H Imoto, K Yoshii… - Journal of medicinal …, 1998 - ACS Publications
Conformationally restricted analogues of (±)-(Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide [milnacipran, (±)-1] were designed on the basis of its characteristic …
Number of citations: 63 pubs.acs.org
S Shuto, S Ono, Y Hase, Y Ueno… - Journal of medicinal …, 1996 - ACS Publications
We recently demonstrated that (±)-(Z)-2-(aminomethyl)-1-phenyl-N,N-diethylcyclopropanecarboxamide [milnacipran, (±)-1], an inhibitor of the reuptake of serotonin (5-HT), was a …
Number of citations: 61 pubs.acs.org
P Baumann - Journal of clinical psychopharmacology, 2019 - journals.lww.com
… N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride and the levorotatory enantiomer Z-(1R,2S)-2-(aminomethyl)-N,N-diethyl 1-phenylcyclopropanecarboxamide hydrochloride.” …
Number of citations: 4 journals.lww.com
M Sodhi, M Etminan, B Carleton… - Journal of Clinical …, 2019 - journals.lww.com
… -diethyl-1-phenylcyclopropanecarboxamide hydrochloride and the levorotatory enantiomer Z-(1R, 2S)-2-(aminomethyl)-N, N-diethyl 1-phenylcyclopropanecarboxamide hydrochloride.” …
Number of citations: 4 journals.lww.com
K Tachibana, M Matsumoto, H Togashi, T Kojima… - Neuroscience …, 2004 - Elsevier
… A selective 5-HT and noradrenaline (NA) reuptake inhibitor (SNRI), milnacipran ((±)-cis-2-aminomethyl-N,N-diethyl-1-phenylcyclopropanecarboxamide monohydrochloride), is a new …
Number of citations: 47 www.sciencedirect.com
NC Ratnakar, KN Patel, DB Doshi - Asian Journal of Research …, 2012 - indianjournals.com
… Milnacipran HCl (racemic mixture with the chemical name: (±)-[1R ( S ) , 2 S ( R ) ] - 2 - (aminomethyl ) - N , N -diethyl-1-phenylcyclopropanecarboxamide hydrochloride) is a selective …
Number of citations: 2 www.indianjournals.com
PR Gopal, AC Prabakar… - Journal of the …, 2013 - Wiley Online Library
… During the conversion of (1S*,2R*)-2-(chloromethyl)-N,N-diethyl-1phenylcyclopropanecarboxamide (11) to 13 potassium phthalimide reagent used, which is one of hygroscopic ma…
Number of citations: 10 onlinelibrary.wiley.com
BV Surve, R Lokhande… - International Journal of …, 2016 - search.ebscohost.com
… The chemical name of Levomilnacipran is (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide. The exact mechanism of the antidepressant action is unknown but …
Number of citations: 2 search.ebscohost.com

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